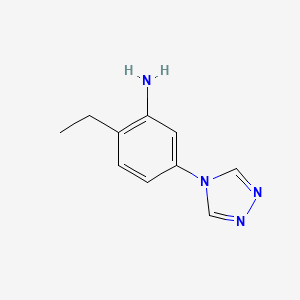

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-8-3-4-9(5-10(8)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWFGFCIZCLHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651540 | |

| Record name | 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-55-9 | |

| Record name | Benzenamine, 2-ethyl-5-(4H-1,2,4-triazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Foreword: The Strategic Importance of Substituted Anilines in Modern Drug Discovery

The aniline scaffold, a deceptively simple aromatic amine, continues to be a cornerstone in the edifice of medicinal chemistry. Its synthetic versatility and privileged structural role in interacting with a multitude of biological targets have cemented its importance in the development of novel therapeutics. The strategic incorporation of heterocyclic moieties, such as the 1,2,4-triazole ring system, onto the aniline framework has proven to be a particularly fruitful avenue of research. The triazole moiety is not merely a passive substituent; its unique electronic properties, hydrogen bonding capabilities, and metabolic stability can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, high-interest substituted aniline: 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This molecule serves as an exemplary case study for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel small molecule entities. We will delve into a plausible and robust synthetic pathway, grounded in established chemical principles, and provide a detailed roadmap for the comprehensive analytical characterization of the final compound. The emphasis throughout this guide is not just on the procedural "how," but more critically, on the strategic "why" that underpins the experimental choices, ensuring a deeper understanding of the chemistry at play.

I. Retrosynthetic Analysis and Strategic Synthesis Plan

A robust and efficient synthesis is the bedrock of any successful drug discovery program. For the target molecule, this compound, a multi-step approach commencing from readily available starting materials is proposed. The retrosynthetic analysis reveals a logical disconnection strategy that leverages well-established and scalable reaction classes.

Physicochemical properties of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet promising, derivative: this compound. As a substituted aniline, this compound presents a versatile platform for further chemical modification, making a thorough understanding of its fundamental physicochemical properties paramount for its effective utilization in drug discovery and development pipelines. This document serves as a comprehensive technical resource, amalgamating predicted data with established experimental protocols to provide a holistic characterization of this molecule.

Molecular Identity

-

IUPAC Name: this compound

-

CAS Number: 1082766-55-9

-

Molecular Formula: C₁₀H₁₂N₄

-

Molecular Weight: 188.23 g/mol

Section 1: Core Physicochemical Characteristics

A molecule's journey from a laboratory curiosity to a potential therapeutic is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively published, we can infer and predict these properties based on its structure and the established behavior of analogous compounds. Furthermore, this section outlines the gold-standard methodologies for their experimental determination.

Predicted Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties for this compound. These values, derived from established algorithms, provide a valuable starting point for experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| XLogP3 | 1.2 | Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption. |

| Topological Polar Surface Area (TPSA) | 56.7 Ų | Suggests good cell membrane permeability, as it falls within the typical range for orally bioavailable drugs (< 140 Ų). |

| Hydrogen Bond Donors | 1 (the aniline -NH₂) | The presence of a hydrogen bond donor allows for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (the triazole nitrogens and the aniline nitrogen) | Multiple hydrogen bond acceptors can contribute to target binding and solubility. |

| Rotatable Bonds | 2 | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding affinity and selectivity. |

Experimental Determination of Key Properties

1.2.1. Solubility

The solubility of a compound is a critical determinant of its bioavailability. Aromatic amines, like the subject compound, often exhibit moderate solubility in aqueous media, which can be significantly influenced by pH.[1][2]

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Solutions: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess of this compound to each buffered solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The use of various pH buffers is crucial as the aniline moiety is basic and will be protonated at acidic pH, likely increasing its aqueous solubility. Determining solubility at different pH values provides a comprehensive profile of its behavior in the gastrointestinal tract.

1.2.2. Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity or basicity of a molecule and is instrumental in predicting its ionization state at different physiological pHs. For this compound, the primary basic center is the aniline nitrogen.

Experimental Protocol: Potentiometric Titration [3][4][5][6][7]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) for sparingly soluble compounds.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more complex systems, derivative plots can be used to accurately identify the inflection points.

Self-Validating System: The accuracy of the potentiometric titration is validated by the calibration of the pH meter with standard buffers before the experiment and the use of a standardized titrant.

1.2.3. Lipophilicity (LogP/LogD)

Lipophilicity is a key factor influencing a drug's absorption, distribution, and ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[8]

Experimental Protocol: Shake-Flask Method for LogD Determination [9][10][11]

-

Phase Preparation: Pre-saturate n-octanol and a phosphate buffer of a specific pH (e.g., 7.4) with each other by vigorous mixing followed by separation.

-

Sample Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous buffer). Add an equal volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture for a defined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the LogD value using the formula: LogD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer]).

Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [12][13][14][15]

RP-HPLC can be a high-throughput method to estimate LogP/LogD values. A correlation is established between the retention time of a series of standard compounds with known LogP values and their chromatographic behavior. The LogP of the test compound is then interpolated from its retention time.

Expertise & Experience: The choice between the shake-flask and RP-HPLC methods depends on the required accuracy and throughput. The shake-flask method is considered the "gold standard" for its direct measurement, while RP-HPLC is a faster, more resource-efficient screening method.

Section 2: Synthesis and Structural Elucidation

The synthetic accessibility and unambiguous structural confirmation of a compound are prerequisites for its advancement in any research and development program.

Synthetic Strategy

The synthesis of 4-substituted aniline triazole derivatives can be achieved through several established routes. A common and effective method involves the cyclization of a precursor containing the aniline and a latent triazole functionality.[16][17][18][19]

General Synthetic Protocol:

A plausible synthetic route to this compound involves a multi-step process, likely starting from a substituted nitrobenzene.

Step-by-Step Methodology:

-

Formation of the Formamidine: React 2-Ethyl-5-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step introduces the necessary carbon and nitrogen atoms for the subsequent triazole ring formation.

-

Triazole Ring Cyclization: Treat the resulting N'-(2-ethyl-5-nitrophenyl)-N,N-dimethylformimidamide with hydrazine. The cyclization reaction forms the 1,2,4-triazole ring.

-

Nitro Group Reduction: Reduce the nitro group of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)-nitrobenzene to the corresponding aniline. This can be achieved through various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acidic media (e.g., SnCl₂ in HCl).

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized compound.

2.2.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[20][21]

-

¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the aniline ring, and the characteristic singlet for the triazole protons. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The spectrum would show distinct signals for the aliphatic carbons of the ethyl group, the aromatic carbons of the aniline ring, and the carbons of the triazole ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[22][23][24][25][26]

-

Characteristic absorption bands would be expected for the N-H stretching of the aniline group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=N and C-N stretching vibrations of the triazole and aniline moieties.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[27][28][29][30][31]

-

The molecular ion peak corresponding to the exact mass of the compound should be observed. The fragmentation pattern can provide additional structural information.

-

2.2.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound. A single, sharp peak under various chromatographic conditions is indicative of high purity.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should correspond to the theoretical values for the molecular formula C₁₀H₁₂N₄.

Section 3: Thermal Stability and Solid-State Properties

The thermal stability and solid-state characteristics of a compound are crucial for its handling, storage, and formulation into a final drug product.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information about the thermal stability and phase transitions of the compound.[32][33][34][35]

Experimental Workflow:

-

TGA: Measures the change in mass of the sample as a function of temperature. It is used to determine the decomposition temperature and to identify the loss of any volatile components.

-

DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and other phase transitions.

Authoritative Grounding: The ASTM E2550 standard provides a framework for assessing the thermal stability of materials using thermogravimetry.[31]

Crystal Structure

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships and for computational modeling studies. While no crystal structure has been published for this compound, the general methodology is well-established.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its versatile chemical structure, which combines the biologically active 1,2,4-triazole ring with a functionalizable aniline moiety. This guide has provided a comprehensive overview of its predicted physicochemical properties and has detailed the established experimental protocols for their determination. A thorough experimental characterization of this compound, following the methodologies outlined herein, is a crucial next step. Such data will be invaluable for its rational application in medicinal chemistry, enabling the design and synthesis of novel derivatives with optimized ADME properties and enhanced therapeutic potential. The insights gained from a complete physicochemical profile will undoubtedly accelerate the journey of this promising scaffold from a chemical entity to a potential drug candidate.

References

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). Journal of Chromatography A. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (1995). Journal of the American Society for Mass Spectrometry. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1991). PubMed. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

-

assessment of reverse - phase. ECETOC. [Link]

-

¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2007). Journal of Chemical Education. [Link]

-

Calculated QSAR model for the observed triazole derivatives. ResearchGate. [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2024). Arabian Journal of Chemistry. [Link]

-

Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2015). PubMed Central. [Link]

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. ProQuest. [Link]

-

The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. ResearchGate. [Link]

-

Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. [Link]

-

Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. [Link]

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023). EMBIBE. [Link]

-

Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. ResearchGate. [Link]

-

DSC and TGA thermograms of the small molecules. ResearchGate. [Link]

-

Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. (1964). Journal of the American Chemical Society. [Link]

-

Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). MDPI. [Link]

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. [Link]

-

(DOC) Title: Experiment 8; Reactions of Amines. Academia.edu. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

4H-1,2,4-triazole, 3-[[(2-chloro-4-fluorophenyl)methyl]thio]-4-methyl-. SpectraBase. [Link]

-

Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (2002). PubMed. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.

-

2.8: Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

-

Test for Amino Groups. BYJU'S. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). PubMed Central. [Link]

-

Synthesis of Fused Bicyclic[9][12]-Triazoles from Amino Acids. (2024). ACS Publications. [Link]

-

(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. [Link]

-

a: FTIR Spectra of Aniline. ResearchGate. [Link]

- Process for the preparation of 4-amino-1,2,4-Triazole.

-

(PDF) abstract about aromatic amines. ResearchGate. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

-

Aniline. The NIST WebBook. [Link]

-

Exp 3 Identification of amine. SlideShare. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ecetoc.org [ecetoc.org]

- 16. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 17. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. isres.org [isres.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Aniline [webbook.nist.gov]

- 25. Aniline(62-53-3) IR2 spectrum [chemicalbook.com]

- 26. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 29. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. resolvemass.ca [resolvemass.ca]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and analysis of novel heterocyclic compounds.

Introduction

This compound is a multifaceted organic molecule featuring an aniline ring substituted with both an ethyl group and a 4H-1,2,4-triazole moiety. The unique electronic environment and structural complexity of this compound necessitate a robust analytical technique for unambiguous identification and characterization. NMR spectroscopy stands as the premier method for elucidating the molecular structure of such compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms and infer the electronic properties of the molecule. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR data for this specific compound, providing a framework for its unequivocal characterization.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the standardized procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., -NH₂).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Reference: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used for calibration.

3. ¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Number of Scans: 512-1024 scans or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 200 ppm is standard.

-

Reference: The central peak of the DMSO-d₆ multiplet at δ 39.52 ppm is used for calibration.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl, aniline, and triazole protons. The expected chemical shifts (δ) in ppm, multiplicities, and integrations are summarized below.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-8 | ~1.20 | Triplet (t) | 3H | -CH₃ of ethyl group |

| H-7 | ~2.55 | Quartet (q) | 2H | -CH₂ of ethyl group |

| -NH₂ | ~5.30 | Broad Singlet (br s) | 2H | Amine protons |

| H-4 | ~6.70 | Doublet of Doublets (dd) | 1H | Aniline ring proton |

| H-6 | ~6.85 | Doublet (d) | 1H | Aniline ring proton |

| H-3 | ~7.10 | Doublet (d) | 1H | Aniline ring proton |

| H-3', H-5' | ~8.50 | Singlet (s) | 2H | Triazole ring protons |

Detailed Interpretation:

-

Ethyl Group Protons (H-7, H-8): The methyl protons (H-8) are expected to appear as a triplet around 1.20 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-7) will appear as a quartet around 2.55 ppm due to coupling with the methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group. The chemical shift of the methylene group is influenced by its proximity to the aromatic ring. For 2-ethylaniline itself, the ethyl signals appear at approximately 1.22 ppm (triplet) and 2.58 ppm (quartet)[1].

-

Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet around 5.30 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

-

Aniline Ring Protons (H-3, H-4, H-6): The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating amino group and the ethyl group will shield the ortho and para protons, shifting them upfield. The triazole ring, being electron-withdrawing, will deshield the protons closer to it.

-

H-4: This proton is meta to the ethyl group and ortho to the triazole-substituted carbon. It is expected to be a doublet of doublets.

-

H-6: This proton is ortho to the amino group and meta to the triazole-substituted carbon, likely appearing as a doublet.

-

H-3: This proton is meta to the amino group and ortho to the ethyl group, also expected to be a doublet.

-

-

Triazole Ring Protons (H-3', H-5'): The two protons on the 4H-1,2,4-triazole ring are chemically equivalent and will appear as a sharp singlet in the downfield region, typically around 8.50 ppm.[2][3] The electron-deficient nature of the triazole ring leads to significant deshielding of its protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are tabulated below.

| Carbon(s) | Predicted δ (ppm) | Assignment |

| C-8 | ~14.0 | -CH₃ of ethyl group |

| C-7 | ~24.0 | -CH₂ of ethyl group |

| C-4 | ~115.0 | Aniline ring carbon |

| C-6 | ~118.0 | Aniline ring carbon |

| C-2 | ~128.0 | Aniline ring carbon |

| C-3 | ~129.0 | Aniline ring carbon |

| C-5 | ~138.0 | Aniline ring carbon |

| C-1 | ~147.0 | Aniline ring carbon |

| C-3', C-5' | ~145.0 | Triazole ring carbons |

Detailed Interpretation:

-

Aliphatic Carbons (C-7, C-8): The methyl carbon (C-8) of the ethyl group is expected at a higher field (lower ppm value), around 14.0 ppm. The methylene carbon (C-7) will be further downfield, around 24.0 ppm.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aniline ring carbons are influenced by the substituents.[4][5]

-

C-1: The carbon attached to the amino group (ipso-carbon) will be significantly deshielded and is predicted to be around 147.0 ppm.

-

C-2: The carbon bearing the ethyl group will be deshielded due to the alkyl substituent, appearing around 128.0 ppm.

-

C-5: The carbon attached to the nitrogen of the triazole ring will be deshielded and is expected around 138.0 ppm.

-

C-4 and C-6: The carbons ortho and para to the electron-donating amino group will be shielded and appear at higher fields (around 115.0 and 118.0 ppm, respectively).[6]

-

C-3: The carbon meta to the amino group will be less affected and is predicted to be around 129.0 ppm.

-

-

Triazole Carbons (C-3', C-5'): The carbons of the 4H-1,2,4-triazole ring are in an electron-deficient environment and will resonate at a low field, typically around 145.0 ppm.[2]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when correctly interpreted, allows for the unambiguous confirmation of its molecular structure. The characteristic signals of the ethyl group, the substitution pattern on the aniline ring, and the distinct resonances of the 4H-1,2,4-triazole moiety all contribute to a unique spectral fingerprint. This guide provides a detailed predictive analysis and interpretation, which serves as a valuable resource for scientists working with this and structurally related compounds.

References

-

ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Available at: [Link]

-

TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available at: [Link]

-

ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Available at: [Link]

-

Chegg.com. Solved ^1H NMR spectrum for 2-ethylaniline is shown below. Available at: [Link]

-

Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

ResearchGate. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available at: [Link]

-

SciSpace. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

-

Wiley Online Library. Tables For Organic Structure Analysis. Available at: [Link]

-

ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available at: [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Available at: [Link]

-

Wiley Online Library. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

-

SpectraBase. Aniline. Available at: [Link]

-

Wired Chemist. P-ethylaniline Proton Full Spectrum. Available at: [Link]

-

SpectraBase. 4-Ethylaniline - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

PubChem - NIH. 2-Ethylaniline. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

ResearchGate. ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[2][7][8]triazole-3-carboxylic acid ethyl ester. Available at: [Link]

-

NIH. and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available at: [Link]

-

ResearchGate. Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl... Available at: [Link]

Sources

- 1. 2-Ethylaniline(578-54-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Solved ^1H NMR spectrum for 2-ethylaniline is shown below. | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

A Senior Application Scientist's Perspective on Method Development and Structural Elucidation

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount.[1][2][3] Mass spectrometry (MS) has emerged as an indispensable tool, offering unparalleled sensitivity and selectivity for the structural elucidation and quantification of small molecule pharmaceuticals.[2][3][4] This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a protocol, but to instill a deeper understanding of the analytical choices and their cascading effects on data quality and interpretation. We will explore this molecule through the lens of mass spectrometry, from sample introduction to the intricate pathways of fragmentation, equipping researchers and drug development professionals with the knowledge to approach this and similar analyses with confidence and scientific rigor.

Foundational Understanding: The Analyte and the Technology

1.1. Chemical Profile of this compound

Before delving into the analytical methodology, a thorough understanding of the analyte's chemical properties is crucial.

-

Structure: The molecule consists of an ethyl-substituted aniline ring linked to a 1,2,4-triazole moiety.

-

Molecular Formula: C₁₀H₁₂N₄

-

Molecular Weight: 188.234 g/mol [5]

-

Monoisotopic Mass: 188.106 g/mol [5]

The presence of both a basic aniline group and a polar triazole ring suggests that this compound is amenable to ionization by techniques that involve protonation, such as electrospray ionization (ESI).

1.2. The Mass Spectrometer: A Tool for Molecular Interrogation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules.[4] A mass spectrometer fundamentally consists of an ion source, a mass analyzer, and a detector. For the analysis of small molecules like this compound, coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (LC-MS or GC-MS) is standard practice to handle complex matrices and isomeric separation.[1][6]

Strategic Method Development: A Step-by-Step Approach

The development of a robust and reliable mass spectrometry method requires a systematic approach, from sample preparation to data analysis.

2.1. Sample Preparation: The Gateway to Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.

Experimental Protocol: Sample Preparation for LC-MS Analysis

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards at concentrations relevant to the expected sample concentrations.

-

Sample Matrix Considerations: For samples in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step may be necessary to remove proteins and other interferences. A generic protein precipitation protocol is as follows:

-

To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

2.2. Chromatographic Separation: Untangling Complexity

Liquid chromatography is employed to separate the analyte of interest from other components in the sample prior to its introduction into the mass spectrometer.

Table 1: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening and initial method development. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

2.3. Ionization: The Bridge to the Mass Analyzer

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of basic nitrogen atoms that can be readily protonated.

Table 2: Suggested ESI Source Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | The aniline and triazole moieties are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the spray and ion generation. |

| Nebulizing Gas (N₂) Flow | 10 - 12 L/min | Assists in desolvation. |

| Drying Gas (N₂) Temperature | 300 - 350 °C | Facilitates solvent evaporation. |

2.4. Mass Analysis and Fragmentation: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and achieving high selectivity in quantitative assays. This involves selecting the protonated molecule (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions).

Workflow for MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the stability of the resulting fragment ions. The protonated molecule ([M+H]⁺) has an expected m/z of 189.113.

Proposed Fragmentation Scheme

Caption: Proposed major fragmentation pathways for protonated this compound.

Detailed Rationale for Fragmentation:

-

Loss of N₂ (m/z 161.1): The 1,2,4-triazole ring is known to be susceptible to the loss of a neutral nitrogen molecule, a common fragmentation pathway for this heterocyclic system.

-

Loss of HCN from the triazole ring (m/z 162.1): Cleavage of the triazole ring can also occur through the elimination of hydrogen cyanide.

-

Cleavage of the ethyl group (m/z 161.1): The ethyl substituent on the aniline ring can undergo cleavage, resulting in the loss of ethene.

-

Loss of the triazole ring (m/z 120.1): Cleavage of the bond between the aniline ring and the triazole moiety would result in a fragment ion corresponding to the ethyl-aniline portion of the molecule.

Table 3: Predicted Precursor and Product Ions for MRM Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Rationale |

| 189.1 | 161.1 | N₂ | Characteristic loss from the triazole ring. |

| 189.1 | 120.1 | C₂H₃N₃ | Cleavage of the triazole ring. |

These transitions can be used to develop a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay for the quantification of this compound.

Data Analysis and Interpretation: From Spectra to Structure

Qualitative identification is achieved by comparing the retention time and the mass spectrum of the analyte in a sample to that of an authentic standard. The presence of the correct precursor ion and the characteristic product ions at the expected retention time provides a high degree of confidence in the identification. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration in the prepared standards.

Trustworthiness and Self-Validation: Ensuring Data Integrity

A robust analytical method must be self-validating. This is achieved through the inclusion of quality control (QC) samples at multiple concentrations, which are analyzed alongside the unknown samples. The accuracy and precision of the QC sample results determine the validity of the entire analytical run. Furthermore, the use of a stable isotope-labeled internal standard is highly recommended for quantitative studies to correct for any variations in sample preparation, injection volume, and instrument response.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the chemical nature of the analyte and the principles of mass spectrometry, a robust and reliable analytical method can be developed. The proposed methodologies for sample preparation, liquid chromatography, and tandem mass spectrometry, along with the predicted fragmentation pathways, offer a solid starting point for researchers and drug development professionals. The key to successful analysis lies not just in following a protocol, but in understanding the scientific principles that underpin each step, ensuring data of the highest quality and integrity.

References

- Dong, M. W. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490.

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

-

Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

-

Agilent Technologies. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

- Aslam, M. S., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).

- Li, W., & Cohen, L. H. (Eds.). (2012). Mass spectrometry in small-molecule drug discovery. John Wiley & Sons.

- Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. angenechemical.com [angenechemical.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Crystal structure of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline derivatives.

An In-Depth Technical Guide on the Crystal Structure of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure of this compound and its derivatives. As a Senior Application Scientist, this document synthesizes established protocols with expert insights, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility. We will delve into the synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray crystallography, which remains the definitive method for providing unequivocal three-dimensional structural information.

Introduction: The Significance of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. The this compound scaffold is of particular interest due to the combined functionalities of the aniline and triazole moieties, which can participate in various intermolecular interactions with biological targets.

Synthesis and Crystallization: The Foundation of Structural Analysis

A plausible synthetic route to this compound derivatives is outlined below. The purity of the final compound is paramount for successful crystallization.

Caption: Synthetic workflow for this compound.

General Synthetic Protocol

A general procedure for the synthesis of 4-amino-substituted 1,2,4-triazoles can be adapted for the target compound.[6][7]

-

Reduction of the Nitro Group: The starting material, 2-ethyl-5-nitroaniline, can be reduced to 2-ethylaniline-1,4-diamine using a standard reducing agent like tin(II) chloride in ethanol.[8]

-

Triazole Ring Formation: The resulting diamine is then reacted with a suitable reagent, such as N,N-dimethylformamide azine, to form the 1,2,4-triazole ring.

Purification and Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.

Purification: Aniline and its derivatives can be hygroscopic and prone to aerial oxidation.[9][10] Purification by distillation under reduced pressure or recrystallization is often necessary.[9][10]

Recrystallization Techniques: Recrystallization is a technique used to purify organic solids based on differences in solubility at different temperatures.[11]

-

Solvent Selection: The choice of solvent is critical. For aniline derivatives, alcohols like ethanol and methanol, or mixtures with water, are often effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to promote the formation of large, well-ordered crystals.

-

If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals thoroughly.

-

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.[12]

Analysis of Crystallographic Data

The final output of a crystal structure determination is a set of atomic coordinates and other parameters that describe the molecule and its arrangement in the crystal lattice.

Hypothetical Crystallographic Data for a this compound Derivative:

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₁₂N₄ | Defines the elemental composition. |

| Formula Weight | 204.24 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 10.2 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Angles of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |

| V (ų) | 1035 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This data is hypothetical and serves as an illustrative example based on similar published structures.[13][14]

Molecular Geometry and Intermolecular Interactions

-

Bond Lengths and Angles: The determined bond lengths and angles can confirm the covalent structure of the molecule and reveal any strain or unusual electronic effects.

-

Torsion Angles: These define the conformation of the molecule. For instance, the dihedral angle between the aniline and triazole rings is a key conformational feature.[14]

-

Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions such as hydrogen bonds and π-π stacking. In the case of this compound derivatives, the aniline N-H group can act as a hydrogen bond donor, while the triazole nitrogen atoms can act as acceptors.[14] The aromatic rings can also participate in π-π stacking interactions.[14]

Complementary Analytical Techniques

While single-crystal X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure in solution, confirming the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

-

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the molecular geometry and electronic properties, which can then be compared with the experimental crystallographic data.

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical and biological properties. This guide has outlined the key experimental considerations, from synthesis and crystallization to the detailed analysis of X-ray diffraction data. By following these rigorous protocols, researchers can obtain high-quality structural information that is essential for the advancement of drug discovery and development.

References

- Benchchem. (2025). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.

- Benchchem. (2025).

- Benchchem. (2025). A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles.

- Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives.

- Author unknown. (n.d.).

- Benchchem. (2025).

- Author unknown. (n.d.).

- Author unknown. (2023).

- Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- Various authors. (2017). How to distill aniline before using it for polymerization?

- Author unknown. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.

- Author unknown. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd.

- Author unknown. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Various authors. (2014). Purify and dry aniline? Reddit.

- Dr. GSR. (2021).

- Author unknown. (n.d.). 5-Ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione. NIH.

- Author unknown. (n.d.). 4-(1,2,4-Triazol-1-yl)aniline. NIH.

- BLDpharm. (n.d.). This compound.

- Author unknown. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

- Author unknown. (n.d.).

- Author unknown. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org.

- Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives.

- Author unknown. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH.

- Author unknown. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.

- Smola, S., et al. (2025). molecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-y. ScienceOpen.

- Author unknown. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives | Annales Universitatis Mariae Curie-Skłodowska sectio DD Medicina Veterinaria [czasopisma.up.lublin.pl]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. scribd.com [scribd.com]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline: A Technical Guide for Drug Development Professionals

Abstract

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges, with solubility being a primary hurdle that can dictate the ultimate success or failure of a drug candidate. This technical guide provides an in-depth exploration of the solubility characteristics of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a novel heterocyclic amine with significant therapeutic potential. In the absence of extensive published data for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical considerations for solvent selection based on the compound's molecular structure and presents a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for formulation development, toxicity studies, and overall drug efficacy.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability and therapeutic effect of a drug are intrinsically linked to its solubility. An API must dissolve in physiological fluids to be absorbed into the bloodstream and reach its target site of action. For a molecule like this compound, understanding its solubility in a range of organic solvents is a critical first step in the development process.[1] This knowledge informs key decisions in chemical synthesis and purification, formulation design, and the selection of appropriate vehicles for preclinical and clinical studies.[1][2]

This compound is a small molecule with a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . Its structure, featuring an aniline group, an ethyl substituent, and a 1,2,4-triazole ring, suggests a molecule with a balance of hydrophilic and lipophilic characteristics. The triazole moiety can participate in hydrogen bonding, while the ethyl-substituted aniline portion contributes to its nonpolar character.[3] This structural duality makes predicting its solubility in various organic solvents a nuanced challenge, necessitating empirical determination.

Predicting Solubility: A Structure-Based Approach to Solvent Selection

A careful examination of the molecular structure of this compound allows for an informed selection of solvents for initial screening.[1] The presence of the aniline and triazole groups, which contain nitrogen atoms capable of hydrogen bonding, suggests potential solubility in polar solvents.[3] Conversely, the ethyl group and the benzene ring introduce a degree of hydrophobicity, indicating possible solubility in less polar or lipophilic solvents.[1]

A logical approach to solvent selection involves screening a panel of organic solvents that span a range of polarities and hydrogen bonding capabilities. This panel should include:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are polar but do not donate hydrogen bonds.

-

Nonpolar Solvents: Including solvents like toluene and cyclohexane, to assess the contribution of the molecule's lipophilic regions to its solubility.

-

Intermediate Polarity Solvents: Such as ethyl acetate and dichloromethane, which can provide a bridge between the polar and nonpolar extremes.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a detailed workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the organic solvent, taking into account the dilution factor.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different organic solvents tested.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Methanol | Polar Protic | (Experimental Value) |

| Ethanol | Polar Protic | (Experimental Value) |

| Acetonitrile | Polar Aprotic | (Experimental Value) |

| Dimethylformamide (DMF) | Polar Aprotic | (Experimental Value) |

| Ethyl Acetate | Intermediate Polarity | (Experimental Value) |

| Dichloromethane | Intermediate Polarity | (Experimental Value) |

| Toluene | Nonpolar | (Experimental Value) |

| Cyclohexane | Nonpolar | (Experimental Value) |

The results from this systematic study will provide a comprehensive solubility profile of this compound. This data is invaluable for guiding subsequent formulation development activities, such as the selection of co-solvents, the potential for amorphous solid dispersions, or the suitability for specific dosage forms.

Conclusion

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Zanon, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]

-

Krieg, D., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. research.unipd.it [research.unipd.it]

- 3. 4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline () for sale [vulcanchem.com]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Therapeutic Potential of Novel Triazole Aniline Derivatives: A Guide for Drug Discovery

An In-Depth Technical Guide

Executive Summary

The confluence of the 1,2,4-triazole scaffold and the aniline moiety represents a highly promising, yet underexplored, frontier in medicinal chemistry. The triazole ring, a cornerstone pharmacophore, is renowned for its metabolic stability and diverse biological activities, while the aniline structure offers a versatile platform for synthetic modification to fine-tune pharmacokinetic and pharmacodynamic properties. This guide synthesizes current research to provide a comprehensive technical overview of the potential biological activities of novel triazole aniline derivatives. We will delve into the mechanistic underpinnings of their action, provide robust, field-proven experimental protocols for their evaluation, and present a logical framework for their rational design and development as next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to capitalize on the therapeutic potential of this unique chemical class.

The Strategic Imperative for Triazole-Aniline Hybrids

The triazole nucleus is a privileged heterocyclic structure in drug discovery, featured in numerous clinically approved drugs with antifungal, antiviral, and anticancer properties.[1][2] Its unique physicochemical characteristics, including the ability to engage in hydrogen bonding and dipole-dipole interactions, contribute to its successful binding with a wide range of biological targets.[3] The aniline fragment, conversely, is a fundamental building block that can be strategically modified to modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The rationale for hybridizing these two pharmacophores is grounded in the principle of molecular combination, aiming to create synergistic effects or novel biological activities not present in the individual components. The aniline ring can act as a versatile linker or be substituted to direct the triazole core to specific biological targets, enhancing potency and selectivity while potentially mitigating off-target effects.[3][4]

General Synthesis Strategy

The synthesis of triazole aniline derivatives can be approached through several reliable synthetic routes. A common and efficient method involves the reaction of a key intermediate with substituted anilines. The following workflow illustrates a generalized pathway for the synthesis of 1,2,4-triazole aniline derivatives. The choice of reagents and reaction conditions is critical and should be optimized based on the specific electronic and steric properties of the desired substituents.

Caption: Generalized synthetic workflow for novel triazole aniline derivatives.

Antimicrobial Activity: A New Front Against Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Triazole aniline derivatives have emerged as a promising class of compounds with significant activity against a spectrum of bacteria and fungi.[5][6]

Mechanism of Action

While the precise mechanisms are still under investigation for many novel derivatives, the antimicrobial action of triazoles is often attributed to the inhibition of essential microbial enzymes. In fungi, for instance, established triazole drugs like fluconazole inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, leading to disruption of the fungal cell membrane.[7] It is hypothesized that triazole aniline derivatives may share this mechanism or exhibit novel modes of action, such as inhibiting bacterial DNA gyrase or disrupting cell wall synthesis.[8] The aniline moiety can be modified to enhance cell wall penetration or improve binding affinity to the target enzyme.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative triazole derivatives against various microbial strains, providing a comparative baseline for newly synthesized compounds.

| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

| Triazole-Aniline 11b | Staphylococcus aureus | Not Specified (Highest Activity) | Ciprofloxacin | 50 | [5][9] |

| Triazole-Aniline 11b | Escherichia coli | Not Specified (Highest Activity) | Ciprofloxacin | 50 | [5][9] |

| Indole-Triazole 3d | MRSA | <3.125 | Ciprofloxacin | >3.125 | [10] |

| Indole-Triazole 3c | Bacillus subtilis | 3.125 | Ampicillin | 6.25 | [10] |

| Triazole Derivative | Candida krusei | 3.125 - 6.25 | Fluconazole | 12.5 | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a robust method for determining the MIC of novel compounds, a critical metric for assessing antimicrobial potency.

Causality and Self-Validation: This assay's trustworthiness relies on the inclusion of positive controls (a known antibiotic like Ciprofloxacin or Fluconazole) to validate the susceptibility of the microbial strains and negative controls (medium and solvent) to ensure that the observed inhibition is due to the compound and not the vehicle or contamination. The serial dilution establishes a clear concentration gradient to pinpoint the lowest effective concentration.

Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer colonies into a sterile tube containing 5 mL of Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁵ CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the serially diluted compound.

-

Include a positive control well (inoculum + standard antibiotic) and a negative/sterility control well (broth only).

-